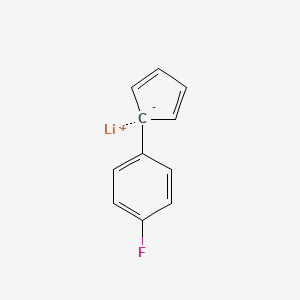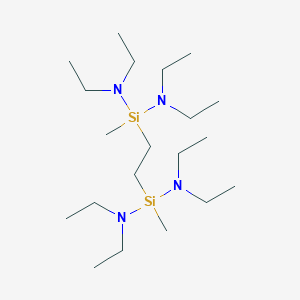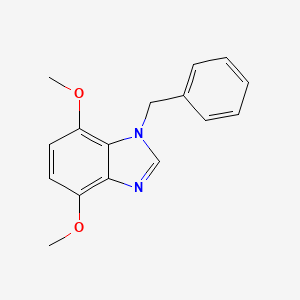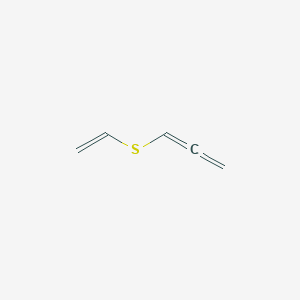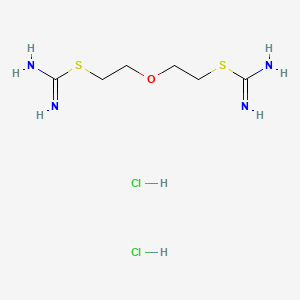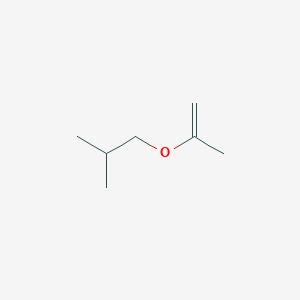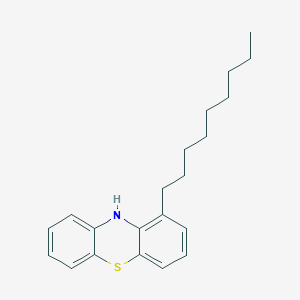
Dibutoxy-ethenoxy-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxy-ethenoxy-phosphane is an organophosphorus compound characterized by the presence of phosphorus, oxygen, and carbon atoms in its structure. This compound is part of the broader class of phosphines, which are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy-ethenoxy-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its efficiency and the ability to produce high yields of the desired phosphine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures the consistent quality and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxy-ethenoxy-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane are used to convert phosphine oxides back to phosphines.
Substitution: Various organometallic reagents, such as Grignard reagents, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Applications De Recherche Scientifique
Dibutoxy-ethenoxy-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various materials, including polymers and optoelectronic devices.
Mécanisme D'action
The mechanism by which dibutoxy-ethenoxy-phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine oxides: These are oxidized derivatives of phosphines and are used as intermediates in various chemical reactions.
Phosphine sulfides: These compounds are similar to phosphine oxides but contain sulfur instead of oxygen.
Diphosphine ligands: These ligands contain two phosphine groups and are used in coordination chemistry.
Uniqueness
Dibutoxy-ethenoxy-phosphane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to form stable complexes with transition metals makes it valuable in catalysis and other applications.
Propriétés
Numéro CAS |
40651-72-7 |
|---|---|
Formule moléculaire |
C10H21O3P |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
dibutyl ethenyl phosphite |
InChI |
InChI=1S/C10H21O3P/c1-4-7-9-12-14(11-6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 |
Clé InChI |
KHLZDFFUDWGHBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(OCCCC)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


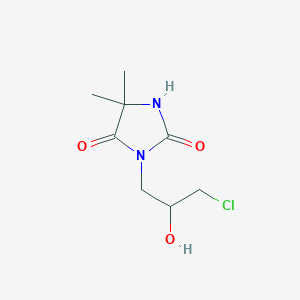
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
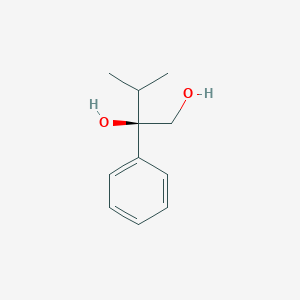
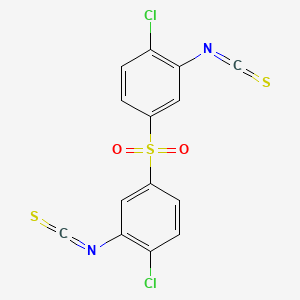
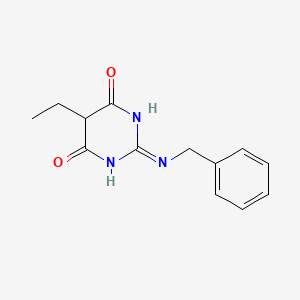
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
